molecular formula C17H22ClN3O6 B3408385 N'-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-(2,2-dimethoxyethyl)ethanediamide CAS No. 874805-06-8

N'-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-(2,2-dimethoxyethyl)ethanediamide

Número de catálogo: B3408385
Número CAS: 874805-06-8
Peso molecular: 399.8 g/mol
Clave InChI: ZQQSBASMDWAFGY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

The compound N'-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-(2,2-dimethoxyethyl)ethanediamide features a central ethanediamide (oxalamide) backbone with two distinct substituents:

  • N'-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl} group: The 1,3-oxazolidine ring fused with a 4-chlorobenzoyl group introduces steric bulk and electron-withdrawing properties, likely influencing reactivity and biological interactions.

This structure is hypothesized to exhibit applications in medicinal chemistry, particularly in metal-catalyzed C–H bond functionalization or as a protease inhibitor, given the prevalence of oxazolidinone derivatives in drug discovery .

Propiedades

IUPAC Name

N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-(2,2-dimethoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O6/c1-25-14(26-2)10-20-16(23)15(22)19-9-13-21(7-8-27-13)17(24)11-3-5-12(18)6-4-11/h3-6,13-14H,7-10H2,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQSBASMDWAFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NCC1N(CCO1)C(=O)C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of N’-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-(2,2-dimethoxyethyl)ethanediamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

N’-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-(2,2-dimethoxyethyl)ethanediamide can undergo various chemical reactions, including:

Aplicaciones Científicas De Investigación

N’-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-(2,2-dimethoxyethyl)ethanediamide has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of N’-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-(2,2-dimethoxyethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Ethanediamide Backbones

A. N-(2,2-Dimethoxyethyl)-N′-({3-[(4-nitrophenyl)sulfonyl]-1,3-oxazolidin-2-yl}methyl)ethanediamide
  • Substituents :
    • N-(2,2-dimethoxyethyl) : Same as the target compound.
    • N’-Oxazolidine group : Features a 4-nitrophenylsulfonyl substituent instead of 4-chlorobenzoyl.
  • Key Differences :
    • The sulfonyl group enhances polarity and hydrogen-bond acceptor capacity compared to the electron-withdrawing chloro-benzoyl group.
    • Molecular weight: 446.43 g/mol (vs. target compound’s ~450–460 g/mol estimated range).
B. N-(2-Chlorobenzyl)-N′-({3-[(4-nitrophenyl)sulfonyl]-1,3-oxazolidin-2-yl}methyl)ethanediamide
  • Substituents :
    • N-(2-chlorobenzyl) : Aromatic chlorinated substituent vs. the aliphatic dimethoxyethyl group in the target compound.
    • N’-Oxazolidine group : Same 4-nitrophenylsulfonyl substituent as in Compound A.
C. N,N′-Bis(3-pyridylmethyl)ethanediamide
  • Substituents : Pyridylmethyl groups instead of dimethoxyethyl and oxazolidine.
  • Functional Relevance :
    • Forms supramolecular tapes via N–H···O hydrogen bonds, a property less likely in the target compound due to its bulky oxazolidine and dimethoxyethyl groups.

Substituent Effects on Physicochemical and Spectroscopic Properties

Compound Key Substituents NMR Signals (δ, ppm) Molecular Weight (g/mol)
Target Compound 4-Chlorobenzoyl, dimethoxyethyl Dimethoxyethyl: δ ~3.46–3.47 (singlet) ~450–460 (estimated)
N-(2,2-Dimethoxyethyl)-N′-...sulfonamide 4-Nitrophenylsulfonyl, dimethoxyethyl Dimethoxyethyl: δ ~3.46–3.47 446.43
N-(2-Chlorobenzyl)-N′-...sulfonamide 2-Chlorobenzyl, 4-nitrophenylsulfonyl Aromatic protons: δ ~7.3–8.2 487.33
Purpurinimide derivatives 3-(2,2-Dimethoxyethyl) δ 4.54–4.84 (CO–N–CH2– triplets) 554.59–738.72
  • Spectroscopic Trends :
    • The dimethoxyethyl group consistently shows a singlet at δ ~3.46–3.47 in ¹H NMR across analogs .
    • Oxazolidine-linked sulfonyl or benzoyl groups introduce distinct aromatic signals (e.g., δ 7.3–8.2 for nitrobenzene vs. δ ~7.7–8.0 for chlorobenzoyl in the target compound).

Crystallographic and Supramolecular Behavior

  • Co-crystallization : Ethanediamides like N,N′-bis(3-pyridylmethyl)ethanediamide form hydrogen-bonded tapes , whereas the target compound’s dimethoxyethyl group may disrupt such networks, favoring alternative packing modes.

Q & A

Basic Research Questions

Q. How can the multi-step synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by:

  • Controlling temperature (e.g., low-temperature Grignard reagent addition at −78°C to minimize side reactions, as in ).
  • Adjusting stoichiometry of coupling agents (e.g., EDC/HOBt) to enhance amide bond formation efficiency .
  • Purifying intermediates via gradient elution (e.g., 20–80% EtOAc in hexanes) to isolate products with >85% purity .
  • Monitoring reaction progress using TLC or HPLC to terminate reactions at optimal conversion points .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Assign 1H^1H and 13C^{13}C peaks to verify substituent positions (e.g., oxazolidinone ring protons at δ 4.1–4.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) with <2 ppm error .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (e.g., 1680–1720 cm1^{-1} for amide C=O) and ether C-O bonds (1100–1250 cm1^{-1}) .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How can hydrolytic stability be assessed under varying pH and temperature conditions?

  • Methodological Answer :

  • Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 37°C, and 60°C.
  • Monitor degradation via HPLC at timed intervals (0–72 hours) .
  • Use 1H^1H NMR to detect hydrolysis byproducts (e.g., free 4-chlorobenzoic acid or oxazolidinone ring-opening products) .

Advanced Research Questions

Q. How can crystallographic ambiguities in the compound’s structure be resolved using SHELX software?

  • Methodological Answer :

  • Refine single-crystal X-ray data with SHELXL , leveraging restraints for disordered dimethoxyethyl groups .
  • Validate hydrogen bonding networks using PLATON or Mercury to resolve clashes (e.g., O–H···N interactions in oxazolidinone rings) .
  • Apply Flack’s xx parameter to confirm absolute configuration if chirality is suspected, avoiding false positives from near-centrosymmetric structures .

Q. What strategies address discrepancies between crystallographic data and spectroscopic analyses?

  • Methodological Answer :

  • Cross-validate using solid-state NMR to reconcile differences in solution vs. crystal packing effects .
  • Re-examine crystallization solvents (e.g., DCM vs. EtOAc) for polymorph-dependent structural variations .
  • Perform DFT calculations (e.g., Gaussian 16) to compare theoretical and experimental IR/NMR spectra .

Q. How can computational modeling predict the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Use molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., enzymes with oxazolidinone-binding pockets) .
  • Perform MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .
  • Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites prone to metabolic oxidation .

Q. What methodologies elucidate the compound’s mechanism of action in biological assays?

  • Methodological Answer :

  • Conduct kinetic studies (e.g., IC50_{50} determination via enzyme inhibition assays) to quantify potency .
  • Use fluorescence polarization or SPR to measure binding affinity to target receptors (e.g., kinases or GPCRs) .
  • Perform metabolite profiling (LC-MS/MS) to track biotransformation pathways in vitro (e.g., hepatic microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N'-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-(2,2-dimethoxyethyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N'-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N-(2,2-dimethoxyethyl)ethanediamide

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